2-[p-Acetamidophenoxy]-5-nitrothiazole
Description
2-[p-Acetamidophenoxy]-5-nitrothiazole (IUPAC name: N-(5-nitro-2-thiazolyl)acetamide) is a nitroheterocyclic compound with a thiazole core substituted at the 2-position by an acetamido group and at the 5-position by a nitro group. Its molecular formula is C₅H₅N₃O₃S, and it has a melting point of 264.5°C . The compound’s structure is characterized by the SMILES notation O=C(NC1=NC=C(S1)N(=O)=O)C, and its InChIKey is UJRRDDHEMZLWFI-UHFFFAOYSA-N .
The compound belongs to the 5-nitrothiazole class, known for biological activities such as antiparasitic, antimicrobial, and enzyme inhibitory properties. Its synthesis typically involves nitration and substitution reactions; for example, nitration of 2-acetamido-4-phenylthiazole derivatives can yield nitro-substituted analogs, though isolation of pure products may require optimized conditions .
Properties
Molecular Formula |
C11H9N3O4S |
|---|---|
Molecular Weight |
279.27g/mol |
IUPAC Name |
N-[4-[(5-nitro-1,3-thiazol-2-yl)oxy]phenyl]acetamide |
InChI |
InChI=1S/C11H9N3O4S/c1-7(15)13-8-2-4-9(5-3-8)18-11-12-6-10(19-11)14(16)17/h2-6H,1H3,(H,13,15) |
InChI Key |
BYWXRNBOHPCOPE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
Aryl Thiazole-Triazole Acetamides (Compounds 9a–9e)
Compounds such as 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) feature a thiazole core linked to triazole and benzodiazole moieties . Unlike 2-[p-acetamidophenoxy]-5-nitrothiazole, these compounds incorporate bulkier aromatic substituents (e.g., bromophenyl, fluorophenyl) that enhance hydrophobic interactions with biological targets. Their synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding diverse pharmacophores .
5-Nitrothiazole Semicarbazones (e.g., Compound 21)
5-Nitrothiazole-derived semicarbazones, such as compound 21, exhibit dual inhibition of monoamine oxidase (MAO) and cholinesterase. The smaller 5-nitrothiazole moiety in these compounds results in lower acetylcholinesterase (AChE) inhibitory activity compared to bulkier analogs like methylene(dioxy)- or 6-nitrobenzothiazole derivatives. This is attributed to their inability to span both catalytic (CAS) and peripheral (PAS) anionic sites of AChE .
Nitazoxanide (NTZ)
NTZ, a 5-nitrothiazole derivative with a salicylamide substituent, demonstrates broad antiparasitic and antitubercular activity. Unlike this compound, NTZ’s mechanism avoids reliance on nitro-reductase activation, reducing resistance risks .
Pharmacological Activity
Antiparasitic Efficacy
- Giardia intestinalis: 5-Nitrothiazole acetamides (e.g., compound 1 in ) show IC₅₀ values as low as 122 nM, surpassing metronidazole (IC₅₀ = 5.4 µM) . The acetamidophenoxy group in this compound may enhance solubility and target binding compared to simpler nitrothiazoles.
- Trichomonas vaginalis: Derivatives like 2-(alkyl/arylamino)-5-nitrothiazoles exhibit antitrichomonal activity, though substituent size and polarity influence potency .
Enzyme Inhibition
- AChE/BuChE Inhibition : 5-Nitrothiazole semicarbazones (e.g., compound 21) show mixed-type inhibition of AChE (IC₅₀ = 1.2 µM) and butyrylcholinesterase (BuChE) (IC₅₀ = 4.8 µM) . Bulkier analogs (e.g., 6-nitrobenzothiazole) exhibit superior activity due to extended hydrophobic interactions .
- MAO-B Selectivity : The small 5-nitrothiazole ring in semicarbazones favors MAO-B inhibition (IC₅₀ = 0.8 µM) over MAO-A, highlighting substituent-driven selectivity .
Data Tables
Table 1: Pharmacological Profiles of Selected 5-Nitrothiazoles
Table 2: Structural Comparison
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